2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid
Description
2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a hydroxy group, a methylsulfonylamino group, and an isonicotinic acid moiety
Properties
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(19,20)15-9-4-2-3-8(5-9)11-7-14-12(16)6-10(11)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXSCTFZWZUSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688365 | |
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-50-1 | |
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid, 3-methylsulfonylaminobenzene, and isonicotinic acid.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Stepwise Synthesis: The synthesis is carried out in a stepwise manner, where each functional group is introduced sequentially. For example, the hydroxy group may be introduced first, followed by the methylsulfonylamino group, and finally the isonicotinic acid moiety.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, sulfonyl chlorides, or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: The compound is used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonylamino groups play a crucial role in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
2-Hydroxy-5-methoxyphenylphosphonic Acid: A compound with similar functional groups but different overall structure.
Hydrazones and Quinazolines: Compounds with similar biological activities and synthetic routes.
Uniqueness
2-Hydroxy-5-(3-methylsulfonylaminophenyl)isonicotinic acid is unique due to the presence of both hydroxy and methylsulfonylamino groups, which contribute to its distinct chemical and biological properties. Its combination of functional groups makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
